(1R,2S)-2,4,4-trimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol is a chiral alcohol with the molecular formula C8H16O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2,4,4-trimethylcyclopentanone using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled conditions to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2,4,4-trimethylcyclopentanone or 2,4,4-trimethylcyclopentanoic acid.
Reduction: 2,4,4-trimethylcyclopentane.
Substitution: 2,4,4-trimethylcyclopentyl halides or amines.
Scientific Research Applications
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-Amino-1-phenylpropan-1-ol
- (1R,2S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride .
Uniqueness
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclopentane ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
57905-84-7 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1R,2S)-2,4,4-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
QIXDCVATINBRLV-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@H]1O)(C)C |
Canonical SMILES |
CC1CC(CC1O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.